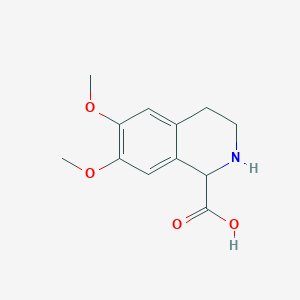

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

説明

特性

IUPAC Name |

6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-16-9-5-7-3-4-13-11(12(14)15)8(7)6-10(9)17-2/h5-6,11,13H,3-4H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCPCZCANFUBIEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480500 | |

| Record name | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41143-95-7 | |

| Record name | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Petasis Reaction Followed by Pomeranz–Fritsch–Bobbitt Cyclization

Synthetic Pathway and Mechanism

The most widely reported method combines the Petasis reaction with Pomeranz–Fritsch–Bobbitt cyclization to construct the tetrahydroisoquinoline core. The process begins with the Petasis three-component reaction between:

- 3,4-Dimethoxyphenylboronic acid

- Chiral aminoacetaldehyde acetals (e.g., (R)- or (S)-configured)

- Glyoxylic acid

This step yields a diastereomeric morpholinone derivative (e.g., N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one). Subsequent acid-catalyzed cyclization (Pomeranz–Fritsch–Bobbitt) forms the tetrahydroisoquinoline ring, with stereochemistry dictated by the chiral acetals.

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Petasis Reaction Solvent | Dichloromethane |

| Cyclization Catalyst | HCl or H₂SO₄ |

| Temperature | 0–25°C (Petasis); 90°C (Cyclization) |

| Diastereomeric Ratio | 3:1 (cis:trans) |

| Overall Yield | 65–75% |

This method achieves up to 90% enantiomeric excess (ee) when using enantiopure aminoacetaldehyde acetals.

Enzymatic Resolution for (R)-Enantiomer Synthesis

Lipase-Catalyzed Kinetic Resolution

A patent (CN114341362B) describes the enzymatic preparation of (R)-DTHIQ-1-CA using lipase catalysis . The racemic 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid ester is subjected to lipase (e.g., Candida antarctica lipase B) in a biphasic system:

Reaction Parameters

| Component | Detail |

|---|---|

| Substrate | Racemic ethyl ester derivative |

| Enzyme | Immobilized lipase |

| pH | 7.0 (phosphate buffer) |

| Temperature | 40°C |

| Conversion | 45–50% (optimal kinetics) |

| Enantiomeric Excess | >99% (R) |

The unreacted (S)-ester is separated via chromatography, and hydrolysis yields enantiopure (R)-DTHIQ-1-CA with 82% isolated yield .

Acid-Catalyzed Cyclization of Amino Acid Derivatives

Tyrosine-Derived Synthesis

A route starting from 3-methoxy-O-methyltyrosine involves:

- Mannich reaction with formaldehyde to form a β-carboline intermediate.

- Hydrogenolysis to reduce the pyridine ring.

- HCl-mediated cyclization to yield DTHIQ-1-CA hydrochloride.

Optimization Data

| Step | Conditions | Yield |

|---|---|---|

| Mannich Reaction | Formaldehyde, 90°C, 3h | 78% |

| Hydrogenolysis | H₂/Pd-C, ethanol, 16h | 85% |

| Cyclization | HCl (conc.), 0°C, 24h | 81% |

This method is scalable but requires careful control of HCl concentration to avoid over-acidification.

Diastereoselective Synthesis via Morpholinone Intermediates

Stereochemical Control

Chrzanowska et al. (2023) achieved diastereoselectivity using a morpholinone derivative formed via Petasis reaction. Key steps include:

- Diastereomer separation by flash chromatography (3:1 ratio).

- Cyclization with BF₃·Et₂O to enhance ring closure efficiency.

Performance Metrics

| Metric | Value |

|---|---|

| Diastereomer Separation | 3:1 (cis:trans) |

| BF₃·Et₂O Efficiency | 20% reduction in side products |

| Final ee | 94% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield | ee |

|---|---|---|---|---|

| Petasis/Cyclization | High stereocontrol | Multi-step, costly reagents | 65–75% | 90% |

| Enzymatic Resolution | Eco-friendly, high ee | Requires racemic substrate | 82% | >99% |

| Tyrosine Cyclization | Scalable | Low diastereoselectivity | 81% | N/A |

| Morpholinone Route | Optimized for cis-isomer | Complex purification | 70% | 94% |

化学反応の分析

Types of Reactions

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the carboxylic acid moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of corresponding quinones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted tetrahydroisoquinoline derivatives.

科学的研究の応用

Biological Activities

The biological activities of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid are noteworthy:

- Inhibition of Enzymatic Activity : Research indicates that this compound can inhibit the activity of certain enzymes such as catechol-O-methyltransferase (COMT), which is significant in the treatment of Parkinson’s disease. This inhibition can lead to increased levels of catecholamines in the brain, potentially alleviating symptoms associated with this neurodegenerative disorder .

- Antiviral Properties : In vitro studies have shown that derivatives of tetrahydroisoquinoline can act as inhibitors against viral polymerases. This suggests potential applications in developing antiviral medications .

Therapeutic Potential

The therapeutic implications of this compound are diverse:

- Parkinson’s Disease Treatment : Due to its role as a COMT inhibitor, this compound may serve as a promising candidate for treating Parkinson's disease. Its ability to modulate neurotransmitter levels could enhance dopaminergic signaling in patients .

- Antibacterial Applications : The compound has shown potential in inhibiting New Delhi metallo-beta-lactamase (NDM-1), an enzyme responsible for antibiotic resistance in various bacterial strains. This positions it as a candidate for developing new antibacterial agents .

Case Studies

Several studies have documented the synthesis and application of this compound:

作用機序

The mechanism of action of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with various molecular targets and pathways. It has been shown to exert antiproliferative effects on hepatocellular carcinoma by modulating metabolic pathways and restoring normal liver tissue architecture . The compound’s effects are mediated through its interaction with cellular enzymes and receptors, leading to alterations in cellular metabolism and signaling pathways .

類似化合物との比較

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be compared with other similar compounds such as:

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group, which may affect its biological activity and chemical reactivity.

1,2,3,4-Tetrahydroisoquinoline: Lacks both methoxy groups and the carboxylic acid group, resulting in different chemical properties and biological activities.

The presence of methoxy groups and the carboxylic acid moiety in this compound contributes to its unique chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

生物活性

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (commonly referred to as DMTHIQ) is a compound belonging to the class of tetrahydroisoquinolines. This compound has garnered attention due to its potential biological activities and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

- Chemical Formula : CHNO

- Molecular Weight : 237.255 g/mol

- IUPAC Name : 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

- CAS Number : Not Available

Antiviral Properties

Research indicates that DMTHIQ exhibits antiviral activity by inhibiting the polymerase acidic (PA) endonuclease domain of influenza viruses. This suggests its potential as a therapeutic agent in treating influenza infections .

Inhibition of Enzymatic Activity

DMTHIQ has been shown to effectively inhibit the activity of New Delhi metallo-β-lactamase (NDM-1), an enzyme responsible for antibiotic resistance in various bacterial pathogens. This inhibition could make DMTHIQ a candidate for developing new antibacterial agents .

Neuroprotective Effects

The compound is also noted for its neuroprotective properties. It acts as a peripheral catechol-O-methyltransferase inhibitor (COMTI), which may be beneficial in treating neurodegenerative diseases such as Parkinson’s disease. This mechanism is particularly relevant given the role of COMT in dopamine metabolism .

Synthesis and Derivatives

The synthesis of DMTHIQ has been achieved through several methods, including the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization. These synthetic routes allow for the production of both enantiomers of the compound, which may exhibit differing biological activities .

Study on Antiviral Activity

In a study published in Molecules, DMTHIQ was evaluated for its ability to inhibit influenza virus replication. The results demonstrated significant antiviral activity at low concentrations, indicating its potential use in antiviral drug development .

Inhibition of NDM-1

A separate study highlighted DMTHIQ's capacity to inhibit NDM-1 effectively, showcasing its potential role in combating antibiotic resistance. The compound was tested against various bacterial strains known to express this enzyme, with promising results .

Data Table: Summary of Biological Activities

Q & A

Q. What safety protocols are critical when handling tetrahydroisoquinoline derivatives in aqueous/organic media?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。